2,8-Dihydroxy-quinoline-6-carboxylic acid
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Overview
Description
2,8-Dihydroxy-quinoline-6-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The compound features a quinoline core with hydroxyl groups at the 2nd and 8th positions and a carboxylic acid group at the 6th position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Quinoline derivatives have been reported to exhibit anti-hiv activity , suggesting that they may interact with viral proteins or enzymes to inhibit viral replication.
Biochemical Pathways
It’s known that the biosynthesis of some quinoline derivatives proceeds via kynurenine and 3-hydroxykynurenin .
Result of Action
Quinoline derivatives have been reported to exhibit anti-hiv activity , suggesting that they may inhibit viral replication at the cellular level.
Biochemical Analysis
Biochemical Properties
2,8-Dihydroxy-quinoline-6-carboxylic acid is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria . This suggests that this compound may play a role in modulating metabolic processes.
Cellular Effects
The effects of this compound on cells are not fully understood. It has been suggested that it may influence cell function by affecting metabolic pathways. For example, it has been reported to inhibit gluconeogenesis in perfused livers , which could have significant effects on cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level through interactions with biomolecules and potential inhibition or activation of enzymes
Metabolic Pathways
This compound is believed to be involved in certain metabolic pathways. For instance, it has been reported to inhibit the oxidation of various substrates in rat liver mitochondria , suggesting that it may interact with enzymes or cofactors involved in these metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dihydroxy-quinoline-6-carboxylic acid typically involves the functionalization of the quinoline core. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene . The hydroxyl groups can be introduced through subsequent hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale Skraup synthesis followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dihydroxy-quinoline-6-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, amines, acid chlorides, and bases.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroquinoline derivatives.
Substitution: Esters, ethers, amides.
Scientific Research Applications
2,8-Dihydroxy-quinoline-6-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the position and number of hydroxyl groups.
2,3-Dihydroxyquinoxaline: Another related compound with hydroxyl groups on a different heterocyclic system.
Uniqueness: 2,8-Dihydroxy-quinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its dual hydroxyl groups and carboxylic acid functionality make it versatile for various chemical modifications and applications .
Properties
IUPAC Name |
8-hydroxy-2-oxo-1H-quinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-7-4-6(10(14)15)3-5-1-2-8(13)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBVFFWDIHUQQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=C(C=C21)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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